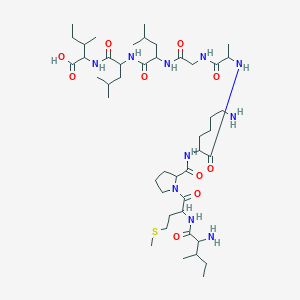
141294-77-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 141294-77-1 is known as C-Type Natriuretic Peptide (1-53), human . It is a peptide that is part of the natriuretic peptide family and plays a significant role in maintaining electrolyte-fluid balance and vascular tone . It is produced by the vascular endothelium and acts predominantly in an autocrine/paracrine fashion . It has vasodilative properties and is likely significant in regulating vascular tone, local blood flow, and systemic blood pressure .
Molecular Structure Analysis
The molecular formula of C-Type Natriuretic Peptide (1-53), human is C251H417N81O71S3 . The sequence of the peptide is Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys . The disulfide bridge is between Cys37 and Cys55 .Physical And Chemical Properties Analysis
The molecular weight of C-Type Natriuretic Peptide (1-53), human is 5801.77 . It appears as a white or off-white lyophilized powder . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Lab-scale Intervention in Scientific Research
The role of technological advancements, including those related to 141294-77-1, in shaping lives globally is significant. The increasing influence of technology and science has led to ethical, legal, and societal concerns, especially in new areas such as genomics and nanotechnology. There's a need for addressing social concerns within the research process itself, acknowledging the central role of scientific research in innovation (Schuurbiers & Fisher, 2009).
Advancements in Inorganic Nanoparticles Synthesis
The development of novel materials, including those involving 141294-77-1, is crucial in the field of chemical research. This development is intertwined with advancements in various industries, notably electronics. Discoveries in new materials have led from vacuum tubes to modern chips, highlighting the synergy between scientific discovery and technological progress (Cushing, Kolesnichenko, & O'connor, 2004).
Implications of CRISPR Technologies
CRISPR technologies, potentially involving 141294-77-1, have shown extensive applications in genome engineering. This includes transcription control, epigenome modification, genome-wide screens, and chromosome imaging. CRISPR systems are also being applied in clinical treatments of diseases and agricultural enhancements, illustrating a significant leap in both biomedical and agricultural fields (Barrangou & Doudna, 2016).
RNA Engineering for Medical Applications
RNA engineering for nanotechnology and medical applications, which may incorporate 141294-77-1, is an emerging field. RNA's diversity and versatility make it suitable for various applications, such as siRNA-based therapeutics. This field addresses challenges in gene silencing efficacy and specificity, as well as the delivery of nucleic acids in vivo (Guo et al., 2010).
Systems Biology in Cancer Therapy
Systems Biology, potentially utilizing 141294-77-1, focuses on how genomic and epigenetic aberrations in cancer cells alter signalling networks. This approach is vital for personalized cancer therapy, including the selection of targeted therapies and development of combinatorial treatments to improve therapy efficacy and patient quality of life (Werner, Mills, & Ram, 2014).
Reproducibility in Scientific Research
Reproducibility is crucial in experimental science, including studies involving 141294-77-1. Ensuring robust and reliable new knowledge is essential for medical and scientific advancements. However, the reproducibility crisis in basic and preclinical research highlights the need for good scientific practice and responsible publishing (Begley & Ioannidis, 2015).
Wirkmechanismus
C-Type Natriuretic Peptide (1-53), human is involved in the maintenance of electrolyte-fluid balance and vascular tone . It is produced by the vascular endothelium and acts predominantly in an autocrine/paracrine fashion . It has vasodilative properties and is likely significant in regulating vascular tone, local blood flow, and systemic blood pressure .
Eigenschaften
CAS-Nummer |
141294-77-1 |
|---|---|
Produktname |
141294-77-1 |
Molekularformel |
C₂₅₁H₄₁₇N₈₁O₇₁S₃ |
Molekulargewicht |
5801.77 |
Sequenz |
One Letter Code: DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









